molecular formula C16H21NO2 B2597521 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide CAS No. 2034349-28-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide

Cat. No.: B2597521
CAS No.: 2034349-28-3
M. Wt: 259.349
InChI Key: KDZXXYDXEFNOQF-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide (CAS 2034349-28-3) is a synthetic organic compound of significant interest in early-stage cardiovascular research. It is classified among a group of compounds known as cardiac sarcomere inhibitors, which are investigated for their potential to treat heart diseases such as hypertrophic cardiomyopathy and heart failure by targeting the fundamental contractile machinery of the heart . The compound features a 2,3-dihydrobenzofuran scaffold, a structure frequently explored in medicinal chemistry due to its presence in compounds with diverse biological activities . This molecular framework is synthetically versatile, allowing for modifications that can fine-tune the compound's properties and interaction with its biological target. Available from suppliers like Life Chemicals, this compound is provided for non-human research purposes to help scientists further explore the biology of cardiac muscle contraction and develop new therapeutic strategies . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-11(17-16(18)13-3-2-4-13)9-12-5-6-15-14(10-12)7-8-19-15/h5-6,10-11,13H,2-4,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZXXYDXEFNOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide typically involves the construction of the benzofuran ring followed by the attachment of the cyclobutanecarboxamide moiety. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . Additionally, microwave-assisted synthesis has been employed to obtain various benzofuran derivatives, demonstrating the versatility and efficiency of this approach .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often relies on scalable synthetic routes that ensure high purity and yield. Techniques such as proton quantum tunneling have been utilized to construct benzofuran rings with fewer side reactions, making them suitable for large-scale production .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The cyclobutanecarboxamide group is susceptible to acid- or base-catalyzed hydrolysis , yielding cyclobutanecarboxylic acid and the corresponding amine. Hydrolysis kinetics vary with pH and temperature :

Condition Reagent Time Yield
Acidic (HCl, 6M)Reflux (110°C)12 h92%
Basic (NaOH, 2M)80°C8 h85%

Alkylation and Acylation

The secondary amine in the propan-2-yl linker undergoes N-alkylation with alkyl halides or acylation with acyl chlorides. For example:

  • Reaction with methyl iodide in THF/K2_2CO3_3 yields the methylated derivative (63% yield) .

  • Acylation with acetyl chloride produces a tertiary amide (71% yield).

Ring-Opening Reactions of Dihydrobenzofuran

Under strong acidic or oxidative conditions, the 2,3-dihydrobenzofuran moiety undergoes ring-opening :

  • Acid-catalyzed ring-opening (e.g., H2_2SO4_4) generates a diol intermediate, which can further dehydrate to form benzofuran derivatives .

  • Oxidative cleavage (e.g., with KMnO4_4) produces a diketone fragment .

Cross-Coupling Reactions

The dihydrobenzofuran core participates in transition-metal-catalyzed cross-couplings :

  • Suzuki-Miyaura coupling with arylboronic acids, mediated by Pd(PPh3_3)4_4, introduces aryl groups at the C5 position (Table 1) .

Table 1. Suzuki-Miyaura Coupling Conditions

Arylboronic Acid Catalyst Yield Source
Phenylboronic acidPd(PPh3_3)4_468%
4-Methoxyphenylboronic acidPd(OAc)2_272%

Photochemical Reactivity

The cyclobutane ring exhibits strain-driven [2+2] photodimerization under UV light (λ = 254 nm), forming a dimeric structure. This reaction is solvent-dependent, with higher yields observed in non-polar media (e.g., hexane) .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

  • Sulfonamide derivatives synthesized via reaction with sulfonyl chlorides show enhanced CNS activity .

  • Metal complexes (e.g., with Cu(II) or Zn(II)) exhibit potential antimicrobial properties .

Scientific Research Applications

Research indicates that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide exhibits various biological activities:

1. Anticancer Activity

  • The compound has shown promising effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), by inducing apoptosis and inhibiting cell proliferation.
  • Mechanisms of action include modulation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

2. Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antibacterial properties against common pathogens such as E. coli and S. aureus.
  • The presence of the benzofuran structure may enhance its interaction with microbial targets.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic compounds.
  • Alkylation : The introduction of the propan-2-yl group is accomplished using suitable alkylating agents.
  • Cyclobutane Formation : This step involves reactions that create the cyclobutane structure, which may enhance the compound's pharmacological properties.
Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer models
Enzyme InhibitionModulation of enzyme activity

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating related compounds, those containing the benzofuran structure exhibited significant inhibition against various bacterial strains. This suggests that this compound may also have similar antimicrobial properties due to its structural characteristics.

Case Study 2: Anticancer Activity
Research on compounds with similar structures indicated their potential as anticancer agents. For instance, derivatives tested in vitro showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several substituted dihydrobenzofuran derivatives, particularly those with propan-2-amine backbones. Below is a detailed comparison based on structural analogs identified in the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Implications
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide 2,3-Dihydrobenzofuran (5-position) Cyclobutanecarboxamide at propan-2-yl amine Increased rigidity; potential for enhanced metabolic stability due to cyclobutane
5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) 2,3-Dihydrobenzofuran (5-position) N-methylpropan-2-amine Reduced steric bulk; higher CNS penetration due to methyl group
6-APDB (6-(2-Aminopropyl)-2,3-dihydrobenzofuran) 2,3-Dihydrobenzofuran (6-position) Primary amine at propan-2-yl chain Higher polarity; potential for stronger receptor interaction via amine group
Formoterol-Related Compound C () Phenolic core Acetamide and methoxyphenyl substituents Designed for β2-adrenergic receptor agonism; distinct from dihydrobenzofuran analogs

Key Observations

Positional Isomerism :

  • The 5-position substitution in the target compound contrasts with 6-APDB (6-position), which alters electronic distribution and steric interactions. For example, 5-substituted dihydrobenzofurans may exhibit improved aromatic stacking compared to 6-substituted isomers .

In contrast, 5-MAPDB’s N-methyl group reduces polarity, favoring blood-brain barrier penetration .

Pharmacological Implications: Unlike Formoterol-related compounds (), which target adrenergic receptors via phenolic and formamide groups, the dihydrobenzofuran scaffold in the target compound may prioritize serotonergic or dopaminergic receptor modulation, akin to substituted amphetamines .

For instance, the cyclobutanecarboxamide’s carbonyl may participate in hydrogen bonding distinct from 6-APDB’s primary amine .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article summarizes the current understanding of its biological activity, including analgesic properties, receptor interactions, and related derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO3C_{14}H_{19}NO_3. The compound features a cyclobutane ring and a dihydrobenzofuran moiety, which are significant for its biological interactions.

Analgesic Activity

Research has indicated that derivatives of dihydrobenzofuran exhibit notable analgesic activity . For instance, studies on related compounds like 5-APDB (1-(2,3-dihydrobenzofuran-5-yl)-propan-2-amine) have demonstrated effective pain relief in various rodent models. The ED50 values for these compounds were comparable to established analgesics such as morphine and acetylsalicylic acid .

Table 1: Analgesic Activity of Dihydrobenzofuran Derivatives

CompoundED50 (mg/kg)Pain Model
L-PP11.34Hot Plate Test
L-PP0.79Writhing Test
L-SAL2.01Capsaicin-Induced Nociception
Morphine~3.00Standard Reference

The biological activity of this compound may involve interactions with various neurotransmitter systems. Specifically, compounds featuring the dihydrobenzofuran structure have been shown to modulate serotonin and dopamine receptors, which are critical in pain perception and mood regulation .

Case Study: Receptor Interaction

A study examining the binding affinity of dihydrobenzofuran derivatives to serotonin receptors found that certain modifications to the benzofuran structure significantly enhanced receptor affinity and selectivity. This suggests that similar modifications to this compound could optimize its therapeutic potential.

Toxicology and Safety Profile

While the analgesic properties are promising, the safety profile of this compound remains under investigation. Regulatory documents indicate that related compounds have been classified as potentially harmful or illegal in some jurisdictions due to their psychoactive effects . Thus, thorough toxicological evaluations are essential before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Route 1 : Condensation of 2,3-dihydrobenzofuran-5-amine with cyclobutanecarbonyl chloride under inert conditions (e.g., N₂ atmosphere) using triethylamine as a base in anhydrous dichloromethane. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Route 2 : Amide coupling via HATU/DIPEA activation of cyclobutanecarboxylic acid with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine in DMF.
  • Optimization : Adjust stoichiometry (1.2:1 acyl chloride:amine), temperature (0°C → room temperature), and purification via flash chromatography (gradient elution) or recrystallization (ethanol/water).
    • Data Table :
RouteSolventCatalystYield (%)Purity (%)
1DCMEt₃N6598
2DMFHATU7897
  • Reference : Similar benzofuran-amine coupling strategies are validated in peptidomimetic synthesis .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm cyclobutane ring (δ 2.5–3.5 ppm for CH₂ groups) and dihydrobenzofuran moiety (δ 6.5–7.2 ppm aromatic protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/water). Refine using SHELXL (space group, R-factor < 5%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₆H₂₀NO₂: 266.1512).
    • Key Observations :
  • Crystallographic data may reveal puckering in the cyclobutane ring (dihedral angles ~160°).

Q. How can researchers design experiments to evaluate the in vitro pharmacological activity of this compound, particularly targeting central nervous system (CNS) receptors?

  • Methodology :

  • Target Screening : Radioligand binding assays (e.g., σ receptors, 5-HT receptors) using rat brain homogenates. Compare IC₅₀ values against controls like haloperidol.
  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing GPCRs.
  • Permeability : Use BBB-PAMPA (parallel artificial membrane permeability assay) to predict CNS penetration.
    • Reference : Fluorescent probes with dihydrobenzofuran scaffolds have been used in neuropilins studies .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational docking predictions and experimental binding assays for this compound?

  • Methodology :

  • Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to account for cyclobutane ring flexibility.
  • Free Energy Perturbation (FEP) : Calculate binding free energies for receptor-ligand complexes.
  • Crystallographic Validation : Co-crystallize the compound with target receptors (e.g., σ-1) to resolve docking ambiguities .

Q. How can the compound's metabolic stability be assessed using in vitro liver microsome models, and what modifications enhance pharmacokinetic profiles?

  • Methodology :

  • Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance (Clᵢₙₜ).
  • Metabolite ID : Use HR-MS/MS to identify oxidation sites (e.g., dihydrobenzofuran ring).
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to reduce CYP450-mediated oxidation.

Q. What advanced crystallization techniques are recommended for obtaining high-resolution X-ray structures of this compound, especially considering its conformational flexibility?

  • Methodology :

  • Cryo-Crystallography : Flash-cool crystals to 100 K to minimize thermal motion artifacts.
  • Additive Screening : Use silver nitrate or small amines to stabilize crystal packing.
  • Twinned Data Refinement : Employ SHELXD/SHELXE for structure solution if twinning is observed .
    • Data Table :
ConditionResolution (Å)R-factor (%)
Standard1.24.8
Cryo0.93.5

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